molecular formula C19H18O6 B12049991 7,3',4',5'-Tetramethoxyflavone

7,3',4',5'-Tetramethoxyflavone

Cat. No.: B12049991
M. Wt: 342.3 g/mol
InChI Key: SYVMZLPEIIHXFP-UHFFFAOYSA-N
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Description

7,3’,4’,5’-Tetramethoxyflavone: is a polymethoxyflavone, a type of flavonoid compound characterized by the presence of multiple methoxy groups. This compound can be isolated from certain plants, such as Murraya exotica, and exhibits a range of biological activities, including anti-fungal, anti-malarial, anti-mycobacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7,3’,4’,5’-Tetramethoxyflavone can be synthesized through various chemical reactions. One common method involves the methylation of flavonoid precursors using methylating agents like dimethyl sulfate or methyl iodide under basic conditions. The reaction typically requires a solvent such as acetone or methanol and a base like potassium carbonate or sodium hydroxide .

Industrial Production Methods: Industrial production of 7,3’,4’,5’-Tetramethoxyflavone often involves the extraction of the compound from plant sources, followed by purification processes such as crystallization or chromatography. The extraction process may use solvents like ethanol or methanol to isolate the compound from plant material .

Chemical Reactions Analysis

Types of Reactions: 7,3’,4’,5’-Tetramethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 7,3’,4’,5’-Tetramethoxyflavone involves several molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C19H18O6/c1-21-12-5-6-13-14(20)10-15(25-16(13)9-12)11-7-17(22-2)19(24-4)18(8-11)23-3/h5-10H,1-4H3

InChI Key

SYVMZLPEIIHXFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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